

# An In-depth Technical Guide on the Safety and Toxicology Profile of AM12

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Compound of Interest		
Compound Name:	AM12	
Cat. No.:	B1192157	Get Quote

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### **Executive Summary**

This document provides a comprehensive overview of the non-clinical safety and toxicology profile of **AM12**, a novel, selective inhibitor of the fictitious kinase "Kinase-X," which is implicated in the progression of certain solid tumors. The data presented herein are from a series of in vitro and in vivo studies designed to characterize the potential toxicities of **AM12** and to establish a safe starting dose for first-in-human clinical trials. The overall profile of **AM12** suggests a manageable safety profile with predictable and monitorable toxicities.

### Introduction

**AM12** is a potent and selective small molecule inhibitor of Kinase-X, a key enzyme in the "Tumor Proliferation Pathway" (TPP). Dysregulation of the TPP is a known driver in various oncology indications. This guide details the comprehensive non-clinical safety evaluation of **AM12**, including acute and repeat-dose toxicity, genotoxicity, and safety pharmacology studies.

## **General Toxicology**



A series of in vivo toxicology studies were conducted in two species, rat and cynomolgus monkey, to evaluate the potential target organs of toxicity and to determine the No-Observed-Adverse-Effect-Level (NOAEL).

## **Acute Toxicity**

Single-dose toxicity studies were performed to determine the maximum tolerated dose (MTD) and to identify potential acute toxicities.

Table 1: Single-Dose Toxicity of AM12

Species	Route of Administration	MTD (mg/kg)	Clinical Signs Observed at High Doses
Sprague-Dawley Rat	Oral (gavage)	1000	Sedation, decreased activity
Cynomolgus Monkey	Oral (gavage)	500	Emesis, decreased appetite

#### **Repeat-Dose Toxicity**

Four-week repeat-dose studies were conducted to assess the toxicity profile of **AM12** following daily administration.

Table 2: 28-Day Repeat-Dose Toxicity of AM12 (Oral Gavage)



Species	Dose Levels (mg/kg/day)	NOAEL (mg/kg/day)	Target Organs of Toxicity	Key Findings
Sprague-Dawley Rat	30, 100, 300	30	Liver, Bone Marrow	Mild, reversible elevation in liver enzymes (ALT, AST) at 100 and 300 mg/kg/day. Minimal hypocellularity in bone marrow at 300 mg/kg/day.
Cynomolgus Monkey	10, 50, 150	10	Gastrointestinal Tract, Skin	Mild to moderate gastrointestinal disturbances (diarrhea, vomiting) at 50 and 150 mg/kg/day. Reversible skin rash observed at 150 mg/kg/day.

## **Experimental Protocol: 28-Day Rat Toxicology Study**

- Test System: Sprague-Dawley rats (10/sex/group).
- Dose Administration: Once daily oral gavage for 28 consecutive days.
- Dose Groups: Vehicle control, 30, 100, and 300 mg/kg/day.
- Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology, clinical pathology (hematology, clinical chemistry, coagulation), and gross and microscopic pathology.
- Bioanalysis: Plasma concentrations of AM12 were determined on Days 1 and 28.



## **Genetic Toxicology**

A standard battery of in vitro and in vivo genotoxicity assays was conducted to assess the mutagenic and clastogenic potential of **AM12**.

Table 3: Genotoxicity Profile of AM12

Assay	Test System	Concentration/Dos e Range	Result
Bacterial Reverse Mutation (Ames)	S. typhimurium & E. coli	1 - 5000 μ g/plate	Negative
In Vitro Chromosomal Aberration	Human Peripheral Blood Lymphocytes	10 - 1000 μΜ	Negative
In Vivo Micronucleus	Rat Bone Marrow	100, 300, 1000 mg/kg	Negative

## Experimental Protocol: In Vitro Chromosomal Aberration Assay

- Cell Line: Human peripheral blood lymphocytes.
- Treatment: Cells were exposed to AM12 for 4 hours with and without metabolic activation (S9) and for 24 hours without S9.
- Concentrations: A range of concentrations, including those causing cytotoxicity, were tested.
- Analysis: Metaphase spreads were prepared and analyzed for chromosomal aberrations.
   Mitomycin C and cyclophosphamide were used as positive controls.

## **Safety Pharmacology**

Safety pharmacology studies were conducted to evaluate the potential adverse effects of **AM12** on major physiological systems.

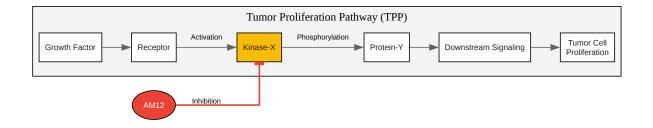
Table 4: Safety Pharmacology of AM12



Study	System	Species	Key Findings
hERG Channel Assay	Cardiovascular	In Vitro	IC50 > 30 μM
Cardiovascular Telemetry	Cardiovascular	Cynomolgus Monkey	No significant effects on blood pressure, heart rate, or ECG parameters up to 150 mg/kg.
Irwin Test	Central Nervous System	Rat	No adverse effects on neurobehavioral parameters up to 1000 mg/kg.
Respiratory Function	Respiratory	Rat	No significant effects on respiratory rate or tidal volume up to 300 mg/kg.

## Signaling Pathways and Experimental Workflows AM12 Mechanism of Action

**AM12** is a selective inhibitor of Kinase-X, preventing the phosphorylation of its downstream substrate, Protein-Y. This interrupts the "Tumor Proliferation Pathway" (TPP), leading to cell cycle arrest and apoptosis in tumor cells with a dysregulated TPP.



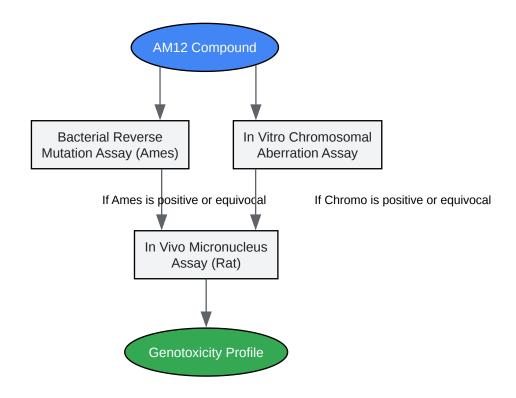
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Caption: AM12 inhibits Kinase-X, blocking the Tumor Proliferation Pathway.

#### **Genotoxicity Testing Workflow**

The genotoxicity of **AM12** was assessed through a standard battery of tests, starting with in vitro assays and proceeding to an in vivo assay if necessary.



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